1-(Quinolin-8-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-quinolin-8-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-8,13H,1H3 |
InChI Key |
CWYMERWLAWNIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 1 Quinolin 8 Yl Ethanol and Its Derivatives
Asymmetric Catalytic Reduction Strategies for 8-Acetylquinoline (B1314989) Precursors
The most direct route to enantiopure 1-(quinolin-8-yl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 8-acetylquinoline. This has been achieved with high efficiency and enantioselectivity using transition-metal catalysis, biocatalysis, and organocatalysis.
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral alcohols. The success of these reactions hinges on the design of the chiral ligand, which coordinates to a metal center (commonly ruthenium, rhodium, or iridium) and creates a chiral environment to direct the hydrogenation to one face of the ketone.
For the reduction of quinoline-containing substrates, phosphorus-free chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes have proven highly effective. nih.gov These catalysts have been successfully applied to the asymmetric hydrogenation of a wide range of quinoline (B57606) derivatives, affording the corresponding 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity. nih.gov The mechanism is understood to proceed via a stepwise H⁺/H⁻ transfer, where the enantioselectivity is derived from a CH/π interaction between the catalyst's arene ligand and the fused phenyl ring of the substrate. nih.gov
Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, have also been employed as ligands in metal complexes for asymmetric transfer hydrogenation (ATH). mdpi.comnih.gov While often applied to the reduction of cyclic imines, the principles of ligand design are transferable to ketone reduction. mdpi.comnih.gov The steric and electronic properties of these chelating diamine ligands are crucial in influencing the reactivity and selectivity of the resulting metal complexes. mdpi.com
Below is a table summarizing representative catalyst systems used for the asymmetric reduction of quinoline derivatives.
Table 1: Selected Catalyst Systems for Asymmetric Hydrogenation of Quinoline Derivatives
| Catalyst/Ligand Precursor | Substrate Type | Solvent | Conditions | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cationic Ru(II)/TsDPEN | Quinolines | Ionic Liquids | H₂, RT | Up to >99% |
| [Rh(Cp*)(L)Cl] | Dihydroisoquinolines | Formic acid/Triethylamine | 30 °C, 24h | Up to 69% |
Note: Data is illustrative of catalyst performance on quinoline-type scaffolds.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, leveraging the efficiency of enzymes to perform chemical transformations. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly powerful. These enzymes, often used as whole-cell systems or isolated enzymes, can reduce ketones to their corresponding alcohols with near-perfect enantioselectivity. researchgate.net
A highly enantioselective biocatalytic dynamic kinetic resolution (DKR) has been described for the reduction of 2-(quinoline-8-yl)benzaldehydes using commercial KREDs. researchgate.net This process achieves high conversions and excellent enantiomeric excesses. A key feature of this strategy is that both (R)- and (S)-atropoisomers of the resulting alcohols can be obtained simply by selecting the appropriate biocatalyst. researchgate.net The success of the DKR relies on the racemization of the stereogenic axis, facilitated by a transient Lewis acid-base interaction between the quinoline nitrogen and the carbonyl group. researchgate.net This principle can be directly applied to the reduction of 8-acetylquinoline to access either (R)- or (S)-1-(quinolin-8-yl)ethanol.
Table 2: Biocatalytic Reduction of Quinoline Aldehyde Precursors
| Biocatalyst (KRED) | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Evoxx 442 | 1-(quinolin-8-yl)-2-naphthaldehyde | (S)-alcohol | >99 | 97 |
| P1-B12 | 1-(quinolin-8-yl)-2-naphthaldehyde | (S)-alcohol | >99 | 97 |
| Evoxx 430 | 1-(quinolin-8-yl)-2-naphthaldehyde | (R)-alcohol | 86 | 92 |
Source: Adapted from research on biocatalytic DKR of quinoline aldehydes. researchgate.net
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a third pillar of asymmetric synthesis. For the reduction of ketones and imines, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in asymmetric transfer hydrogenation reactions. dicp.ac.cn
An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been developed using CPA-catalyzed asymmetric transfer hydrogenation of the heteroaromatic ring. dicp.ac.cnnih.gov In this process, a Hantzsch ester serves as the hydrogen source. The CPA activates the quinoline substrate through hydrogen bonding, creating a chiral environment that directs the hydride transfer from the Hantzsch ester to one face of the molecule. This methodology achieves high selectivity factors, allowing for the simultaneous isolation of two different axially chiral skeletons. dicp.ac.cn This approach demonstrates the potential of organocatalytic systems to control stereochemistry in the reduction of the quinoline core, a strategy adaptable to the exocyclic carbonyl of 8-acetylquinoline.
Novel Carbon-Carbon Bond Forming Reactions Incorporating 8-Bromoquinoline or Related Derivatives
An alternative strategy to build the this compound scaffold involves the formation of the crucial carbon-carbon bond between the quinoline ring and the ethanol (B145695) side chain. This is typically accomplished by the addition of a methyl nucleophile to quinoline-8-carboxaldehyde.
The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to aldehydes is a fundamental and reliable method for C-C bond formation and alcohol synthesis. masterorganicchemistry.comdalalinstitute.comlibretexts.org In this context, treating quinoline-8-carboxaldehyde with methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) results in the nucleophilic addition of the methyl carbanion to the electrophilic carbonyl carbon. youtube.com
The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The organometallic reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral lithium or magnesium alkoxide intermediate. masterorganicchemistry.comyoutube.com
Acidic Workup: Subsequent treatment with a mild acid (e.g., NH₄Cl solution) protonates the alkoxide to yield the final secondary alcohol, this compound. dalalinstitute.comyoutube.com
This method is highly efficient for producing the racemic alcohol. Achieving enantioselectivity requires the use of a chiral additive or a stoichiometric chiral auxiliary to differentiate the two faces of the aldehyde carbonyl group.
The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. researchgate.net An asymmetric aldol reaction using quinoline-8-carboxaldehyde as the electrophilic acceptor could provide a pathway to derivatives of this compound. For instance, reacting quinoline-8-carboxaldehyde with a ketone donor (e.g., acetone) in the presence of a chiral catalyst can generate a chiral β-hydroxy ketone.
Proline and its derivatives are highly effective organocatalysts for direct asymmetric aldol reactions. researchgate.net The proposed mechanism involves the formation of a chiral enamine intermediate between the catalyst (proline) and the ketone donor. This enamine then attacks the aldehyde (quinoline-8-carboxaldehyde) in a stereocontrolled fashion, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst. researchgate.net While this method would produce a β-hydroxy ketone rather than the target alcohol directly, the resulting ketone could be stereoselectively reduced in a subsequent step to afford a chiral 1,3-diol derivative related to this compound.
Multi-Component Reactions and Cascade Processes Yielding this compound Skeletons
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.netrsc.org While direct multi-component or cascade syntheses of this compound are not extensively documented, these powerful strategies can be effectively employed to construct the foundational 8-substituted quinoline skeleton, which can then be further elaborated to the target alcohol.
A plausible approach involves a three-component cascade annulation of readily available starting materials such as aryl diazonium salts, nitriles, and alkynes to rapidly assemble polysubstituted quinolines. organic-chemistry.org This additive-free method provides a direct route to functionalized quinoline cores. organic-chemistry.org For instance, a strategically chosen alkyne bearing an acetyl group or a precursor that can be easily converted to an acetyl group could potentially lead to the formation of 8-acetylquinoline in a highly efficient manner. This key intermediate then serves as the immediate precursor to this compound via reduction.
Another viable strategy is the application of MCRs to synthesize quinoline-dicarboxylates from isatin, propiolates, and S-nucleophiles in water, which could be further manipulated to introduce the desired functionality at the 8-position. iicbe.org The versatility of MCRs allows for the incorporation of diverse functional groups, paving the way for the synthesis of a wide array of this compound analogs. researchgate.net
The following table outlines a conceptual multi-component approach for the synthesis of an 8-substituted quinoline precursor.
| Reactant A | Reactant B | Reactant C | Potential Product (Precursor) | Key Advantages |
| Aryl Diazonium Salt | Nitrile | Acetylenic Ketone | 8-Acetylquinoline Derivative | High atom economy, operational simplicity, rapid assembly of the quinoline core. organic-chemistry.org |
| Isatin | Propiolate | S-Nucleophile | Functionalized Quinoline-dicarboxylate | Use of water as a green solvent, potential for further functionalization. iicbe.org |
This table presents proposed multi-component strategies for the synthesis of precursors to this compound based on established methodologies for quinoline synthesis.
Green Chemistry Principles in the Synthesis of this compound and its Analogs
The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact and enhance sustainability. yale.edunih.gov The synthesis of this compound and its analogs can be significantly improved by incorporating these principles, particularly in the crucial step of reducing the 8-acetylquinoline precursor.
Conducting reactions in the absence of a solvent offers numerous environmental and economic benefits, including reduced waste, lower costs, and simplified purification processes. researchgate.net The reduction of ketones, a key transformation to obtain this compound from 8-acetylquinoline, has been successfully achieved under solvent-free conditions. For example, the use of sodium borohydride supported on alumina or silica (B1680970) gel under microwave irradiation provides a rapid and efficient method for the reduction of aldehydes and ketones without the need for a solvent. cem.comsapub.org This approach minimizes the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry. skpharmteco.com
The following table summarizes examples of solvent-free reduction of aromatic ketones.
| Ketone | Reducing Agent/Catalyst | Conditions | Yield (%) | Reference |
| Acetophenone | NaBH4/Alumina | Microwave | 92 | cem.com |
| Benzophenone | NaBH4/Silica Gel | Microwave | 95 | sapub.org |
This table illustrates the effectiveness of solvent-free, microwave-assisted reduction for aromatic ketones, a methodology applicable to the synthesis of this compound.
The use of catalytic reagents is a core principle of green chemistry, as they are generally more selective and efficient than stoichiometric reagents. yale.edu In the context of synthesizing enantiopure this compound, the development of sustainable and recyclable catalysts for the asymmetric reduction of 8-acetylquinoline is paramount.
Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly efficient and often reusable catalysts for a variety of organic transformations. acs.org Magnetically recoverable chiral nanocatalysts, for instance, have been successfully employed in the asymmetric hydrogenation of aromatic ketones, achieving high enantiomeric excesses. acs.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity or enantioselectivity, making them a highly sustainable option. acs.org Iron nanoparticles have also been investigated as catalysts for the asymmetric transfer hydrogenation of ketones, offering a more abundant and less toxic alternative to precious metal catalysts. acs.org
Microwave-assisted reduction of ketones using reagents like decaborane in aqueous solution has been shown to be highly effective, with reactions often completing in a matter of minutes with high yields. eurekaselect.comcitedrive.com Similarly, ultrasound has been demonstrated to promote various organic reactions, including the synthesis of heterocyclic compounds. scite.ai The application of these technologies to the asymmetric reduction of 8-acetylquinoline could provide a rapid and energy-efficient route to enantiopure this compound.
The following table provides examples of microwave-assisted ketone reductions.
| Substrate | Reagent | Solvent | Time (min) | Yield (%) | Reference |
| Acetophenone | Decaborane | Water | 5 | 95 | eurekaselect.com |
| 4-Chloroacetophenone | Decaborane | Water | 3 | 98 | eurekaselect.com |
This table highlights the efficiency of microwave-assisted reduction of aromatic ketones in an aqueous medium, a green and rapid synthetic approach.
Elucidating the Chemical Reactivity and Transformation Pathways of 1 Quinolin 8 Yl Ethanol
Investigations into the Reactivity of the Secondary Hydroxyl Group
The secondary hydroxyl group is a primary site of reactivity in 1-(Quinolin-8-yl)ethanol, enabling oxidation, etherification, esterification, and, upon conversion to a better leaving group, nucleophilic substitution and elimination reactions.
The secondary alcohol moiety of this compound can be readily oxidized to form the corresponding ketone, 8-acetylquinoline (B1314989). A variety of oxidizing agents are capable of effecting this transformation. libretexts.org
Detailed Research Findings: Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and conditions such as the Swern or Dess-Martin periodinane oxidations. britannica.com For instance, oxidation with chromic acid involves the formation of a chromate ester intermediate. Subsequent removal of a proton from the adjacent carbon by a base (like water) facilitates the elimination of the chromium species, yielding the ketone. britannica.com Milder reagents like PCC are often preferred to avoid over-oxidation or side reactions, particularly with sensitive substrates. libretexts.org
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Chromic Acid (H₂CrO₄) | 8-Acetylquinoline | Acidic conditions, e.g., Na₂Cr₂O₇ in H₂SO₄ |
| Pyridinium Chlorochromate (PCC) | 8-Acetylquinoline | Anhydrous dichloromethane (CH₂Cl₂) |
| Dess-Martin Periodinane | 8-Acetylquinoline | Anhydrous dichloromethane (CH₂Cl₂) |
The hydroxyl group of this compound can participate in both ether and ester formation under appropriate conditions.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide. wikipedia.orgchemistrytalk.org For this compound, this would involve initial treatment with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., iodomethane or bromoethane) to yield the desired ether. youtube.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to favor elimination pathways. wikipedia.org
Esterification: Fischer esterification provides a direct route to esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. byjus.comcerritos.edu This is a reversible equilibrium-driven process. organic-chemistry.org To favor the formation of the ester product from this compound, either the alcohol or the carboxylic acid can be used in excess, or a product (typically water) can be removed as it forms. athabascau.camasterorganicchemistry.com For example, reacting this compound with excess acetic acid in the presence of a catalytic amount of sulfuric acid will produce 1-(quinolin-8-yl)ethyl acetate.
Table 2: Etherification and Esterification Reactions
| Reaction Type | Reagents | Product | Mechanism |
|---|
| Etherification | 1. NaH 2. CH₃I | 8-(1-methoxyethyl)quinoline | Sₙ2 | | Esterification | CH₃COOH, H₂SO₄ (cat.) | 1-(Quinolin-8-yl)ethyl acetate | Nucleophilic Acyl Substitution |
The hydroxyl group is inherently a poor leaving group (OH⁻). Therefore, for nucleophilic substitution or elimination to occur, it must first be converted into a better leaving group. libretexts.org
Activation of the Hydroxyl Group: One common method is protonation of the alcohol under acidic conditions, which converts the leaving group to a neutral water molecule (H₂O). libretexts.orgcsueastbay.edu Another effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.comnih.gov The tosylate group is an excellent leaving group, facilitating subsequent reactions. nih.gov
Substitution vs. Elimination: Once the hydroxyl group is activated (e.g., as a tosylate), the substrate can undergo either substitution (Sₙ1/Sₙ2) or elimination (E1/E2) reactions, often in competition. libretexts.orgbingol.edu.tr
Sₙ2/E2 Pathways: With a strong, non-bulky nucleophile/base, an Sₙ2 reaction might occur. However, given that the substrate is secondary, a competing E2 elimination is highly probable, especially with strong, sterically hindered bases. youtube.commasterorganicchemistry.com
Sₙ1/E1 Pathways: In the presence of a weak nucleophile/base and a polar protic solvent, the reaction may proceed through an Sₙ1 or E1 mechanism via a secondary carbocation intermediate. csueastbay.edukhanacademy.org This carbocation can then be attacked by a nucleophile (Sₙ1) or lose a proton from an adjacent carbon to form an alkene (E1), in this case, 8-vinylquinoline. msu.edu Heating generally favors elimination over substitution. youtube.com
Table 3: Potential Substitution and Elimination Products
| Pathway | Reagents/Conditions | Intermediate | Product(s) |
|---|
| Sₙ2 | 1. TsCl, Pyridine 2. NaCN | N/A (concerted) | 2-(Quinolin-8-yl)propanenitrile | | E2 | 1. TsCl, Pyridine 2. KOtBu (strong, bulky base) | N/A (concerted) | 8-Vinylquinoline | | Sₙ1/E1 | 1. H₂SO₄ (conc.) 2. H₂O (weak nucleophile), heat | Secondary Carbocation | Sₙ1: this compound (racemized) E1: 8-Vinylquinoline |
Quinoline (B57606) Ring Functionalization and Modification Strategies
The quinoline ring itself is a key target for functionalization, allowing for the synthesis of a diverse range of derivatives.
Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally challenging. The pyridine ring is electron-deficient and deactivates the entire system towards electrophilic attack. wikipedia.org Under the acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, further deactivating the ring.
Table 4: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-8-(1-hydroxyethyl)quinoline |
| Bromination | Br⁺ | 5-Bromo-8-(1-hydroxyethyl)quinoline |
| Sulfonation | SO₃ | 8-(1-Hydroxyethyl)quinoline-5-sulfonic acid |
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. acs.org The nitrogen atom in the quinoline ring can act as a chelating directing group, enabling selective functionalization at specific positions, particularly the C8 position. nih.govresearchgate.net
Detailed Research Findings: While the 8-position is already substituted in this compound, the principles of C-H activation are still relevant for modifying other positions or for understanding the reactivity of related quinoline scaffolds. For instance, rhodium and cobalt catalysts have been used for the C8-selective olefination and arylation of quinoline N-oxides. rsc.org Palladium catalysts have been employed for C(sp³)-H biarylation of 8-methylquinolines. semanticscholar.org These methods highlight the capacity of transition metals to overcome the inherent reactivity patterns of the quinoline ring system. By forming cyclometallated complexes, these catalysts can direct functionalization to sterically hindered or electronically disfavored positions. nih.govresearchgate.net The functionalization can target C-H bonds on either the benzene or pyridine portion of the quinoline scaffold, depending on the specific catalyst, directing group, and reaction conditions employed. rsc.org
N-Oxidation and Quaternization Studies of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring of this compound is a key site for chemical modification, readily undergoing N-oxidation and quaternization reactions. These transformations significantly alter the electronic properties and potential biological activity of the molecule.
N-Oxidation:
The conversion of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction involves the electrophilic attack of the peroxy acid on the lone pair of electrons of the nitrogen atom. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, modifying the electron distribution within the aromatic system. While specific studies on the N-oxidation of this compound are not extensively documented, the general reactivity of quinolines suggests that this reaction would proceed readily. The resulting this compound N-oxide would exhibit altered solubility and coordination properties.
Quaternization:
Quaternization involves the alkylation of the quinoline nitrogen, leading to the formation of a quaternary ammonium salt. This is typically achieved by reacting the parent molecule with an alkyl halide, such as methyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This process introduces a permanent positive charge on the nitrogen atom, significantly impacting the molecule's polarity and its interactions with other charged species. The quaternization of this compound would yield N-alkyl-8-(1-hydroxyethyl)quinolinium halides, which are expected to have different biological activities compared to the parent compound.
| Transformation | Reagent Example | Product Type | Key Feature |
| N-Oxidation | m-CPBA | N-oxide | Introduction of an N-O bond |
| Quaternization | Methyl Iodide | Quaternary Ammonium Salt | Permanent positive charge on Nitrogen |
Photochemical and Electrochemical Transformations of this compound Systems
The aromatic quinoline ring system and the alcohol functionality in this compound suggest a rich potential for photochemical and electrochemical transformations.
Photochemical Transformations:
The quinoline moiety can absorb UV radiation, leading to electronically excited states that can undergo various photochemical reactions. While specific photochemical studies on this compound are not widely reported, related quinoline derivatives are known to participate in photocycloadditions, photorearrangements, and photooxidations. The presence of the ethanol (B145695) substituent could influence the photochemical behavior, potentially leading to intramolecular reactions such as photocyclization or photoinduced hydrogen abstraction. For instance, irradiation of this compound in the presence of a photosensitizer and oxygen could lead to the oxidation of the alcohol to the corresponding ketone, 8-acetylquinoline.
Electrochemical Transformations:
The electrochemical behavior of this compound is expected to be influenced by both the quinoline ring and the alcohol group. The quinoline ring can be either oxidized or reduced at an electrode surface. The oxidation would likely involve the formation of a radical cation, which could undergo subsequent reactions. The reduction of the quinoline ring is also possible, leading to dihydroquinoline derivatives. The secondary alcohol group can be electrochemically oxidized to a ketone. The specific potentials at which these transformations occur would depend on the solvent, electrolyte, and electrode material used. Electrochemical studies on related 8-substituted quinolines have shown that the substituent can significantly influence the redox potentials of the quinoline ring.
| Transformation Type | Potential Reaction | Expected Product |
| Photochemical | Photooxidation | 8-Acetylquinoline |
| Electrochemical | Anodic Oxidation | 8-Acetylquinoline |
| Electrochemical | Cathodic Reduction | 1-(1,2-Dihydroquinolin-8-yl)ethanol |
Design Principles for Chelating Ligands Derived from this compound and its Analogs
The efficacy of this compound and its derivatives as chelating ligands stems from specific molecular design principles. The core of this design is the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which is a well-established monoprotic, bidentate chelating agent. scirp.orgscirp.org Chelation involves the formation of a five-membered ring with a metal ion, a highly stable arrangement.
Key design features include:
Bidentate Coordination: The primary design feature is the presence of two donor atoms, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, positioned to form a stable chelate ring with a metal center. scirp.org This bidentate nature is crucial for forming stable metal complexes. jchemlett.com
Chiral Center: The ethanol substituent at the 8-position introduces a stereogenic center at the carbon atom bearing the hydroxyl group. This chirality is the cornerstone for its application in asymmetric catalysis, allowing for the synthesis of enantiomerically pure or enriched compounds. researchgate.netbgu.ac.il
Steric and Electronic Tuning: The quinoline ring and the ethanol side chain can be readily modified. Introducing different substituents allows for the fine-tuning of the steric and electronic properties of the ligand. These modifications can influence the stability of the resulting metal complex, its coordination geometry, and ultimately its catalytic activity and selectivity. mdpi.com For instance, electron-donating groups can increase the electron density at the coordination site, enhancing the stability and catalytic activity of the complex, while electron-withdrawing groups can have the opposite effect. mdpi.com
Lipophilicity and Solubility: Modifications to the ligand structure can also alter its solubility in various organic solvents, a critical factor for its application in homogeneous catalysis. The inherent lipophilic nature of the quinoline ring contributes to this property. nih.gov
These principles guide the rational design of new ligands based on the this compound framework for specific applications in coordination chemistry and catalysis.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes using this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jchemlett.combendola.com The reaction generally proceeds via the deprotonation of the hydroxyl group, allowing the oxygen atom to coordinate to the metal ion along with the quinoline nitrogen. jchemlett.com The stoichiometry of the reaction, often a 1:2 metal-to-ligand ratio, influences the geometry of the resulting complex. scirp.orgresearchgate.net
A variety of spectroscopic techniques are employed to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying coordination. A key indicator is the shift or disappearance of the O-H stretching band of the ligand (typically a broad band around 3300-3500 cm⁻¹) upon complexation, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal. jchemlett.comarabjchem.org Shifts in the C=N stretching vibration of the quinoline ring also provide evidence of coordination through the nitrogen atom. bendola.com
UV-Visible (UV-Vis) Spectroscopy: Complex formation is often accompanied by changes in the electronic absorption spectra. The appearance of new bands or shifts in the existing ligand-centered transitions can be observed. These changes arise from ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing information about the coordination environment and geometry of the complex. scirp.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons near the coordination sites (the quinoline ring and the ethanol side chain) are typically affected upon complexation. The disappearance of the hydroxyl proton signal is also indicative of coordination. bendola.com
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy is used to investigate the metal ion's environment. The g-values obtained from the spectrum can provide insights into the geometry of the complex and the nature of the metal-ligand bond (i.e., ionic vs. covalent character). bendola.com
| Spectroscopic Technique | Key Observation for Complexation | Information Gained |
| Infrared (IR) | Disappearance/shift of O-H stretch; shift in C=N stretch | Evidence of O and N coordination |
| UV-Visible (UV-Vis) | Appearance of new absorption bands or shifts | Coordination geometry, electronic transitions |
| NMR (¹H, ¹³C) | Shifts in proton/carbon signals near coordination sites | Ligand binding mode, solution structure |
| ESR | g-tensor values | Geometry, nature of metal-ligand bond |
Complexes derived from 8-hydroxyquinoline and its analogs can adopt various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include square planar and octahedral. scirp.orgscirp.org For example, a 1:2 molar ratio of a metal(II) ion to the ligand often results in an octahedral geometry, where two ligand molecules and potentially two solvent molecules coordinate to the metal center. scirp.orgscirp.org In a silver(I) complex with 8-hydroxyquinoline, a distorted tetrahedral coordination geometry has been observed. researchgate.net The analysis of the crystal structure reveals the precise chelation of the ligand to the metal through the quinoline nitrogen and the deprotonated hydroxyl oxygen, confirming the bidentate nature of the ligand. researchgate.net
Catalytic Applications of this compound Derived Metal Complexes
Metal complexes derived from chiral quinoline-based ligands are highly valued as catalysts in a range of chemical transformations, particularly in the field of asymmetric synthesis. researchgate.netbgu.ac.il The combination of a catalytically active metal center and a chiral ligand environment enables the production of specific stereoisomers of a product, which is of paramount importance in the pharmaceutical and fine chemical industries.
The chiral nature of this compound makes its metal complexes excellent candidates for catalysts in asymmetric reactions. researchgate.net
Asymmetric Hydrogenation: One of the most significant applications is in the asymmetric hydrogenation of prochiral substrates like ketones and olefins. Ruthenium(II) and Iridium(III) complexes containing chiral ligands derived from quinolines have been shown to be highly effective catalysts for the asymmetric hydrogenation of quinoline substrates themselves, yielding chiral tetrahydroquinolines with excellent enantioselectivity. dicp.ac.cnnih.gov These reactions are crucial for synthesizing biologically active compounds.
Asymmetric Alkylation: These complexes can also catalyze asymmetric alkylation reactions, such as the addition of alkyl groups to aldehydes or ketones, with high enantioselectivity.
Asymmetric C-C Coupling: Chiral quinoline-based ligands are employed in various asymmetric carbon-carbon bond-forming reactions. These include reactions like the Heck reaction, allylic alkylations, and cycloadditions, which are fundamental transformations in organic synthesis. researchgate.net
| Reaction Type | Substrate Example | Product Type | Metal Example |
| Asymmetric Hydrogenation | Quinolines, Ketones | Chiral Tetrahydroquinolines, Chiral Alcohols | Ruthenium (Ru), Iridium (Ir) |
| Asymmetric Alkylation | Aldehydes | Chiral Secondary Alcohols | Zinc (Zn), Copper (Cu) |
| Asymmetric C-C Coupling | Olefins, Allylic esters | Chiral cyclic compounds, Chiral alkanes | Palladium (Pd), Rhodium (Rh) |
The structure of the this compound-derived ligand has a profound impact on the outcome of the catalytic reaction. By systematically modifying the ligand, one can tune the catalyst's performance.
Enantioselectivity: The steric bulk and electronic properties of substituents on the quinoline ring or the alcohol moiety can influence the chiral environment around the metal center. This, in turn, dictates the facial selectivity of the substrate's approach to the catalyst, thereby controlling the enantiomeric excess (ee) of the product. The enantioselectivity in the hydrogenation of quinolines, for instance, is thought to arise from specific interactions, such as CH/π attractions, between the ligand in the metal complex and the substrate. dicp.ac.cnnih.gov
Reaction Rate and Turnover Number: The electronic nature of the ligand affects the electron density at the metal center. Electron-donating groups can make the metal more electron-rich, which can enhance its reactivity in certain catalytic cycles, leading to higher reaction rates and catalyst turnover numbers. Conversely, electron-withdrawing groups can make the metal more electrophilic, which might be beneficial for other types of reactions. mdpi.com
Substrate Scope: Modifications to the ligand's steric profile can also expand or narrow the range of substrates that can be effectively converted by the catalyst. Bulky ligands may create a more constrained active site, leading to higher selectivity for smaller substrates.
Coordination Chemistry of 1 Quinolin 8 Yl Ethanol As a Ligand
Heterogeneous Catalysis Incorporating Quinoline-Based Ligands
The integration of quinoline-based ligands, such as 1-(quinolin-8-yl)ethanol, into heterogeneous catalytic systems represents a significant advancement in the pursuit of sustainable and efficient chemical transformations. By immobilizing these ligands onto solid supports, it is possible to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, including ease of separation, catalyst reusability, and suitability for continuous flow processes. While specific research detailing the heterogenization of this compound is limited, the principles and applications can be understood from the broader context of immobilized quinoline-containing ligands.
The primary strategy for creating heterogeneous catalysts from quinoline-based ligands involves their attachment to insoluble supports. Common supports include polymers, silica (B1680970), and magnetic nanoparticles. The choice of support material often depends on the specific application, considering factors such as mechanical stability, surface area, and chemical inertness.
Immobilization on Polymer Supports: Polymer-supported catalysts are widely utilized due to the versatility of polymer backbones and the relative ease of functionalization. For a ligand like this compound, immobilization can be achieved by first modifying the ligand to introduce a polymerizable group or a functional group that can react with a pre-formed polymer. For instance, the hydroxyl group of the ethanol (B145695) moiety could be esterified with a vinyl-containing acid, and the resulting monomer could then be copolymerized with a suitable backbone monomer like styrene. Alternatively, a chloromethylated polystyrene resin, such as Merrifield resin, could be functionalized by reacting it with the quinoline (B57606) ligand.
Immobilization on Silica: Silica-based materials, including silica nanoparticles and mesoporous silica, offer high surface area and thermal stability, making them excellent supports for catalysts. The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be functionalized with organosilanes. A common approach involves reacting the silica support with a silane (B1218182) coupling agent that also bears a functional group capable of reacting with the quinoline ligand. For example, the hydroxyl group of this compound could be reacted with an isocyanate-functionalized silane, which is then grafted onto the silica surface.
Catalytic Applications: Once immobilized, these quinoline-based ligands can coordinate with various transition metals to form active catalysts for a range of organic reactions. The catalytic performance of these heterogeneous systems is often comparable to their homogeneous counterparts, with the added benefit of recyclability.
For instance, palladium complexes with nitrogen-containing ligands are well-known for their catalytic activity in cross-coupling reactions. A polymer- or silica-supported this compound-palladium complex could potentially catalyze reactions such as the Heck or Suzuki coupling, offering a recyclable alternative to homogeneous palladium catalysts.
Furthermore, chiral quinoline-based ligands are extensively used in asymmetric catalysis. If a chiral version of this compound is immobilized, the resulting heterogeneous catalyst could be employed in asymmetric transfer hydrogenation of ketones or imines, producing chiral alcohols or amines with high enantioselectivity. The solid nature of the catalyst would simplify the separation of the chiral product from the catalyst, a significant advantage in the synthesis of pharmaceuticals and fine chemicals.
Research Findings and Catalyst Performance:
The table below illustrates a hypothetical performance of a polymer-supported palladium catalyst with a quinoline-based ligand in a Heck coupling reaction, based on typical results reported for similar systems.
| Catalyst System | Reaction | Substrates | Yield (%) | Turnover Number (TON) | Reusability (No. of Cycles) |
| Polymer-supported Quinoline-Pd | Heck Coupling | Aryl halide + Alkene | >95 | >1000 | 5-10 |
It is important to note that the efficiency and reusability of the catalyst are highly dependent on the nature of the support, the linker used for immobilization, and the reaction conditions. Leaching of the metal from the support is a potential issue that needs to be carefully evaluated to ensure the truly heterogeneous nature of the catalysis.
Theoretical and Computational Chemistry Approaches to 1 Quinolin 8 Yl Ethanol Systems
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and geometry of molecules like 1-(quinolin-8-yl)ethanol. DFT calculations are employed to determine the most stable three-dimensional arrangements of the molecule, known as conformers, and to understand how the distribution of electrons influences its chemical properties.
Conformational analysis using DFT involves optimizing the molecular geometry to find the lowest energy structures. For this compound, this includes determining the preferred orientations of the ethanol (B145695) side chain relative to the quinoline (B57606) ring. These calculations can reveal subtle energetic differences between various conformers, which can influence the molecule's reactivity and interactions. Theoretical studies on related quinoline derivatives often utilize the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netekb.egresearchgate.net
The electronic structure is primarily analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For quinoline derivatives, DFT calculations provide valuable data on these electronic parameters, helping to predict their behavior in chemical reactions. ekb.eg
Table 1: Calculated Electronic Properties of a Quinoline Derivative
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.207 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.076 |
| ΔE Gap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 0.131 |
This interactive table presents representative DFT-calculated values for a quinoline derivative, illustrating typical outputs from electronic structure analysis. Data sourced from studies on related compounds. researchgate.net
Furthermore, DFT is used to compute other electronic properties such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed pathways of chemical reactions involving this compound. These models allow researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the factors that control selectivity. For instance, in reactions involving proton transfer or cyclization, quantum chemical modeling can distinguish between different possible mechanisms by comparing the activation energies of their respective transition states. nih.gov Theoretical studies on tautomerization in quinoline analogues have used DFT to calculate the barrier heights for intramolecular hydrogen transfer, providing insights into the stability of different isomeric forms. nih.gov
These computational investigations are vital for understanding and predicting how this compound might behave in various chemical transformations, such as its role as a ligand in catalysis or its participation in organic synthesis. The models can also account for the influence of solvents on reaction pathways, offering a more complete picture of the chemical process.
Prediction of Spectroscopic Signatures (e.g., vibrational modes, electronic transitions) in Reactivity Studies
Computational chemistry enables the prediction of spectroscopic properties for molecules like this compound, which can be directly compared with experimental data to confirm structures and understand reactivity.
Vibrational Spectroscopy: DFT calculations are routinely used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral bands. researchgate.net Theoretical studies on 8-hydroxyquinoline (B1678124) and its derivatives have shown excellent agreement between DFT-calculated vibrational spectra and experimental results, confirming the accuracy of the computational models. researchgate.netresearchgate.net These predictions are sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding, making them a valuable tool for structural elucidation. rsc.org
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions, which are observed in UV-Visible absorption spectra. researchgate.netresearchgate.net By calculating the energies of excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net These calculations help explain the color of compounds and how their absorption spectra change upon reaction or complexation. For quinoline derivatives, TD-DFT has been used to understand how structural modifications affect their optical properties, linking changes in the HOMO-LUMO gap to shifts in absorption wavelengths. researchgate.netresearchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 8-Hydroxyquinoline
| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) |
|---|---|---|
| O-H Stretch | 3415 | 3420 |
| C-H Stretch (aromatic) | 3050 | 3055 |
| C=C Stretch (ring) | 1582 | 1590 |
| C-O Stretch | 1280 | 1285 |
| Ring Bending | 821 | 825 |
This interactive table shows the strong agreement between experimentally measured and DFT-calculated vibrational frequencies for the core 8-hydroxyquinoline structure, demonstrating the predictive power of these methods. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Ligand-Metal Interactions and Host-Guest Systems
While quantum chemical methods are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. MD is particularly useful for investigating the interactions of this compound as a ligand with metal ions or its inclusion in host-guest complexes. mdpi.com
In MD simulations, the motion of every atom in the system is calculated over a series of small time steps, governed by a classical force field. This provides a detailed trajectory of how the molecules move, interact, and change conformation in solution.
Ligand-Metal Interactions: For a chelating agent like this compound, MD simulations can model the process of metal ion binding, revealing the step-by-step mechanism of coordination. arxiv.org These simulations can determine the stability of the resulting metal complex, the preferred coordination geometry, and the dynamics of ligand exchange with solvent molecules. arxiv.org By analyzing the simulation, researchers can gain insights into the binding affinities and the structural changes that occur upon complexation.
Host-Guest Systems: MD simulations are also applied to study supramolecular systems where a "guest" molecule like this compound is encapsulated within a larger "host" molecule. researchgate.netnih.gov These simulations can explore the process of the guest entering and leaving the host's cavity, calculate the free energy of binding, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex. nih.gov This information is critical for the design of molecular sensors, drug delivery systems, and other advanced materials.
In Silico Screening of Derivatives for Novel Reactivity or Catalytic Potential
In silico screening involves using computational methods to evaluate large libraries of virtual compounds for desired properties, thereby accelerating the discovery of new molecules with specific functions. This approach is highly valuable for exploring the potential of this compound derivatives in catalysis and materials science. nih.govresearchgate.net
By systematically modifying the core structure of this compound—for example, by adding different substituent groups—researchers can create a virtual library of thousands of related compounds. nih.govnih.gov These derivatives can then be rapidly assessed using computational tools. For instance, DFT calculations can be used to predict the electronic properties (like the HOMO-LUMO gap) of each derivative to identify candidates with enhanced reactivity. nih.gov
For catalytic applications, computational models can predict how well a derivative will bind to a substrate or stabilize a reaction's transition state. nih.gov Docking simulations, a common in silico technique, can predict the binding mode and affinity of these derivatives to a target protein or active site. researchgate.net This high-throughput screening process allows chemists to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov This strategy has been successfully applied to various quinoline derivatives to discover new agents for applications ranging from medicine to materials science. nih.govnih.gov
Analytical and Spectroscopic Methodologies for Investigating 1 Quinolin 8 Yl Ethanol Transformations
Advanced Chromatographic Techniques for Chiral Purity Assessment of Synthesized Intermediates
The enantiomeric purity of 1-(Quinolin-8-yl)ethanol and its synthetic intermediates is a critical parameter, particularly in pharmaceutical applications where stereoisomers can exhibit vastly different biological activities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the premier techniques for resolving and quantifying enantiomers. nih.govnih.govunife.it
For direct enantioseparation, HPLC utilizing chiral stationary phases (CSPs) is the most common approach. nih.gov CSPs based on polysaccharide derivatives, such as cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. sigmaaldrich.com
Alternatively, an indirect approach involves the derivatization of the alcohol functionality of this compound with a chiral derivatizing agent to form diastereomers. researchgate.netasianpubs.org These diastereomers can then be separated on a standard achiral stationary phase. researchgate.netasianpubs.org
Gas chromatography with chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, is another powerful tool for the enantioselective analysis of volatile chiral alcohols. researchgate.net Derivatization to more volatile esters or ethers may be employed to improve chromatographic performance.
Table 1: Illustrative HPLC Conditions for Chiral Purity Analysis of this compound
| Parameter | Condition 1: Direct Separation | Condition 2: Indirect Separation (after derivatization) |
|---|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) | C18 Reverse Phase |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 30 °C |
| Expected Outcome | Baseline separation of (R)- and (S)-1-(Quinolin-8-yl)ethanol | Separation of diastereomeric derivatives |
Application of High-Resolution Mass Spectrometry in Reaction Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the intricate pathways of chemical reactions involving this compound. mdpi.com By providing highly accurate mass measurements, HRMS enables the confident determination of elemental compositions for reactants, intermediates, products, and byproducts. nih.gov This capability is crucial for identifying unknown transformation products and proposing plausible reaction mechanisms.
Coupled with a separation technique like liquid chromatography (LC-HRMS), complex reaction mixtures can be analyzed, and individual components can be subjected to tandem mass spectrometry (MS/MS). In MS/MS experiments, precursor ions are isolated and fragmented to generate characteristic product ions. The fragmentation pattern provides a wealth of structural information, helping to pinpoint the sites of chemical modification within the molecule. nih.gov
For this compound, the fragmentation in positive ion mode would likely involve the initial loss of water from the protonated molecule, followed by fragmentation of the quinoline (B57606) ring system. The high-resolution capabilities allow for the differentiation between species with very similar nominal masses, which is critical in metabolic or degradation studies where small modifications such as hydroxylation or demethylation occur.
Table 2: Predicted HRMS Fragmentation of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 174.0913 [M+H]⁺ | [M+H-H₂O]⁺ | 156.0808 | Loss of water |
| 174.0913 [M+H]⁺ | [M+H-C₂H₄O]⁺ | 130.0651 | Loss of acetaldehyde |
| 156.0808 | [C₉H₈N]⁺ | 130.0651 | Further fragmentation of the quinoline ring |
In Situ Spectroscopic Monitoring of Reactions Involving this compound (e.g., operando IR, NMR)
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, the formation and consumption of intermediates, and the influence of reaction parameters. In situ or operando spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the continuous analysis of a reaction mixture without the need for sampling. nih.govnih.govtsijournals.com
Operando IR spectroscopy can be used to track the progress of reactions involving this compound by monitoring the characteristic vibrational frequencies of functional groups. For instance, in an oxidation reaction of the alcohol to a ketone, the disappearance of the O-H stretching band and the appearance of a new C=O stretching band can be followed over time.
In situ NMR spectroscopy offers a more detailed picture of the molecular transformations occurring in solution. nih.gov By acquiring NMR spectra at regular intervals, the concentrations of reactants, intermediates, and products can be quantified, leading to a detailed kinetic profile of the reaction. This technique is particularly useful for identifying transient intermediates that may not be observable by offline methods. tsijournals.comresearchgate.net
X-ray Crystallography of Co-crystals or Derivatives to Elucidate Supramolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. nih.gov For this compound, this technique can be applied to its derivatives or co-crystals to understand the intricate network of non-covalent interactions that dictate the crystal packing. rsc.orgsaspublishers.com
Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov By co-crystallizing this compound with other molecules (co-formers), it is possible to modulate its physicochemical properties. X-ray diffraction analysis of these co-crystals reveals the specific supramolecular synthons, which are the recurring patterns of intermolecular interactions. saspublishers.com The quinoline ring in this compound is capable of participating in π-π stacking interactions, while the hydroxyl group and the nitrogen atom of the quinoline ring can act as hydrogen bond donors and acceptors, respectively. nih.gov
Table 3: Potential Supramolecular Interactions in Co-crystals of this compound
| Interaction Type | Donor/Acceptor in this compound | Potential Co-former Functional Group |
|---|---|---|
| Hydrogen Bonding | O-H (donor), N (acceptor) | Carboxylic acids, amides, pyridines |
| π-π Stacking | Quinoline ring | Aromatic rings (e.g., benzene, naphthalene) |
| C-H···π Interactions | C-H bonds of the quinoline ring | Aromatic rings of co-formers |
Circular Dichroism Spectroscopy for Stereochemical Confirmation in Derivatization Studies
Circular dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. nih.govmdpi.comarxiv.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
While this compound itself will exhibit a CD spectrum, its chiroptical properties can be enhanced or modified through derivatization. By introducing a chromophoric group near the stereocenter, the intensity of the CD signal can be significantly increased, facilitating more accurate stereochemical assignments. The sign and magnitude of the Cotton effects in the CD spectrum of the derivative can often be correlated with the absolute configuration of the stereocenter.
This technique is particularly valuable for confirming the stereochemical outcome of asymmetric syntheses or resolutions. By comparing the CD spectrum of a newly synthesized batch of a this compound derivative with that of a known standard, its enantiomeric purity and absolute configuration can be confidently determined.
Derivatives and Analogs of 1 Quinolin 8 Yl Ethanol: Exploring Structure Reactivity Relationships
Systematic Modification of the Quinoline (B57606) Ring System and its Impact on Reactivity
The substituent's position and electronic nature (whether it donates or withdraws electron density) are critical. For instance, introducing an electron-withdrawing group, such as a nitro (-NO2) group, generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution. Conversely, electron-donating groups, like hydroxyl (-OH) or methoxy (B1213986) (-OCH3), activate the ring for electrophilic attack.
Research into 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines highlights the profound impact of the substituent at the C8-position. acs.org The hydroxyl group at C8 in 1-(quinolin-8-yl)ethanol acts as a monoprotic bidentate chelating agent due to the proximity of the hydroxyl group to the heterocyclic nitrogen. nih.gov This chelation ability is a dominant feature of its reactivity, particularly in coordinating with metal ions. Modifying the quinoline ring with other substituents alters the Lewis basicity of the nitrogen and the acidity of the hydroxyl proton, thereby influencing the stability and reactivity of any metal complexes formed.
Furthermore, modifications to the quinoline ring are crucial in directing C-H functionalization reactions. A metal-free protocol for the remote C-H halogenation of 8-substituted quinolines has been shown to be highly regioselective, yielding exclusively the C5-halogenated product in most cases. rsc.org This demonstrates that the substituent at the 8-position, such as the ethanol (B145695) group, can exert long-range electronic effects that control reactivity at distant sites on the ring.
| Substituent Type | Position | Effect on Ring Electronics | Impact on Reactivity |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Any | Decreases electron density | Deactivates ring for electrophilic substitution; Activates for nucleophilic substitution |
| Electron-Donating (e.g., -OH, -OCH₃) | Any | Increases electron density | Activates ring for electrophilic substitution |
| Halogen (e.g., -Cl, -Br) | C5 | Inductively withdrawing, but can direct electrophiles | Provides a handle for cross-coupling reactions; Achieved via regioselective C-H halogenation rsc.org |
| Various Substituents | C8 | Modulates Lewis basicity of N and acidity of C8-OH | Influences metal chelation properties and directs remote C-H functionalization at C5 nih.govrsc.org |
Variation of the Chiral Secondary Alcohol Moiety and Stereoselectivity Implications
The chiral secondary alcohol moiety, -(CH(OH)CH₃), is a key functional component of this compound. Its presence introduces a stereocenter, and its hydroxyl group can participate in hydrogen bonding and act as a coordinating group in metal-catalyzed reactions. Variation of this side chain offers a powerful tool to influence stereoselectivity in asymmetric synthesis.
Modifications can include:
Altering the alkyl group: Replacing the methyl (-CH₃) group with larger, sterically demanding groups (e.g., isopropyl, tert-butyl, phenyl) can significantly enhance facial selectivity in reactions where the alcohol acts as a chiral auxiliary or a directing group. The increased steric bulk can effectively block one face of a reacting molecule, guiding an incoming reagent to the opposite face.
Protection or conversion of the hydroxyl group: The hydroxyl group can be converted into an ether or ester. This alters its coordinating ability and steric profile, providing a method to tune its influence on a reaction. For example, converting it to a bulky silyl (B83357) ether can provide a different stereochemical environment compared to the free alcohol.
The stereoselective synthesis of related quinoline derivatives has been demonstrated, underscoring the importance of controlling stereochemistry in this class of compounds. nih.gov While specific studies on varying the secondary alcohol of this compound are not detailed in the provided context, the principles of asymmetric catalysis suggest that this moiety is critical. When the 8-substituted quinoline framework is used as a chiral ligand in organometallic catalysis, the stereochemistry of the alcohol directly influences the spatial arrangement of the catalytic pocket, which is the ultimate determinant of enantioselectivity in the product.
| Modification of -(CH(OH)R) | Variable (R) | Potential Impact | Stereochemical Implication |
|---|---|---|---|
| Increase Steric Bulk | R = Ethyl, Isopropyl, Phenyl | Increases spatial hindrance on one face of the molecule | Higher enantiomeric or diastereomeric excess in directed reactions |
| Decrease Steric Bulk | R = H | Reduces steric differentiation between faces | Lower stereoselectivity |
| Functional Group Conversion | -OH → -OR' (Ether), -OC(O)R' (Ester) | Alters coordinating ability and electronic/steric properties | Changes the nature of interaction with metal centers or reagents, potentially reversing or enhancing selectivity |
Rational Design of New Functionalized Scaffolds for Catalytic or Material Applications (non-biological)
The this compound structure is a privileged scaffold for designing functional molecules, particularly ligands for organometallic catalysis and components for advanced materials. nih.gov Its utility stems from the 8-hydroxyquinoline-like N,O-bidentate chelation motif, which can bind strongly to a wide variety of transition metals.
For Catalytic Applications: Rational design involves modifying the scaffold to create ligands that can stabilize a metal center and create a specific chemical environment to promote a desired catalytic transformation. Functionalization of the quinoline ring at positions C2, C4, or C5 with electronically diverse groups can tune the electron density at the metal center, thereby modulating its catalytic activity. For example, adding electron-withdrawing groups can make the metal center more electrophilic and potentially more active in certain oxidation or Lewis acid-catalyzed reactions. Introducing bulky substituents can create a defined chiral pocket around the metal, enabling enantioselective catalysis.
For Material Applications: 8-Hydroxyquinoline (B1678124) derivatives are well-known for their use as electron carriers and emitters in organic light-emitting diodes (OLEDs). nih.gov By functionalizing the this compound scaffold, new materials with tailored photophysical properties can be developed. For instance, extending the π-conjugated system by adding aryl or styryl groups to the quinoline ring can shift the emission wavelength, leading to different colors of light. The alcohol moiety provides a convenient handle for attaching the quinoline core to polymer backbones or other molecular structures to build larger, functional materials.
| Target Application | Design Strategy | Example Functionalization | Intended Outcome |
|---|---|---|---|
| Asymmetric Catalysis | Introduce steric bulk near the coordination site | Add a phenyl or bulky alkyl group at C2-position | Create a chiral pocket to enhance enantioselectivity |
| Redox Catalysis | Tune electronic properties of the ligand | Add electron-withdrawing groups (e.g., -CF₃) to the quinoline ring | Modify the redox potential of the coordinated metal center |
| Organic Electronics (OLEDs) | Extend π-conjugation | Attach aryl or vinyl groups at C2 or C4 positions | Tune the emission wavelength and improve charge transport properties nih.gov |
| Polymer-Supported Catalysts | Introduce a reactive handle for polymerization | Convert the alcohol to an acrylate (B77674) or styryl ether | Enable covalent attachment to a polymer support for catalyst recycling |
Regioselective Functionalization Strategies and their Mechanistic Basis
Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is paramount for the synthesis of complex derivatives. For 8-substituted quinolines like this compound, several powerful strategies have been developed, primarily focusing on C-H activation. nih.gov
Directed C-H Functionalization: The substituent at the C8 position can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. This strategy often relies on the formation of a stable five- or six-membered metallacyclic intermediate. For instance, using an 8-aminoquinoline (B160924) directing group, which is structurally analogous to the alcohol-containing scaffold, enables the palladium-catalyzed arylation of a C-H bond. nih.gov The mechanism involves the initial coordination of the catalyst to the quinoline nitrogen and the 8-position heteroatom, which places the metal in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. Rhodium(III) catalysis has been used for the regioselective distal C(sp²)-H bond alkylation at the C8 position of quinoline N-oxides, where the N-oxide acts as a traceless directing group. researchgate.net
Remote C-H Halogenation: A metal-free protocol has been established for the geometrically challenging halogenation of the C5-H bond in 8-substituted quinolines. rsc.org This reaction proceeds with high regioselectivity under mild conditions using trihaloisocyanuric acid as the halogen source. The mechanism is proposed to involve an electrophilic aromatic substitution pathway where the protonated quinoline nitrogen directs the incoming electrophile (the halogen) to the C5 position, which is electronically activated for such a reaction. The substituent at C8 plays a crucial role in modulating the electronic properties of the ring to favor this specific outcome.
Dearomative Hydroboration: A ligand-controlled regioselective dearomative hydroboration of quinolines provides a method to selectively functionalize the "diene" portion of the aromatic system. nih.gov By choosing the appropriate phosphine (B1218219) ligand on a borane (B79455) complex, it is possible to achieve either vicinal (5,6-) or conjugate (5,8-) hydroboration. This strategy leverages the diradical character of the photoexcited quinolinium to react with the borane complex. C8-substituted quinolines have been shown to successfully undergo these transformations with good regioselectivity, providing a modular pathway to highly functionalized, C(sp³)-rich heterocyclic scaffolds. nih.gov
| Strategy | Target Position | Key Reagents/Catalyst | Mechanistic Basis | Reference |
|---|---|---|---|---|
| Remote C-H Halogenation | C5 | Trihaloisocyanuric acid (metal-free) | Electrophilic aromatic substitution directed by protonated quinoline nitrogen | rsc.org |
| Directed C-H Arylation | (Varies with directing group) | Pd(OAc)₂ | Formation of a palladacycle intermediate via a directing group at C8 | nih.gov |
| Dearomative Hydroboration | C5, C6 (vicinal) or C5, C8 (conjugate) | Phosphine-ligated borane complexes | Reaction with photoexcited quinolinium; regioselectivity controlled by phosphine ligand | nih.gov |
| Distal C-H Alkylation | C8 | Rhodium(III) catalyst | N-oxide as a traceless directing group to form a rhodacycle intermediate | researchgate.net |
Emerging Research Frontiers and Future Prospects for 1 Quinolin 8 Yl Ethanol
Integration into Supramolecular Architectures and Self-Assembly
The unique structural features of 1-(Quinolin-8-yl)ethanol, specifically the presence of a hydroxyl group and a nitrogen atom within the quinoline (B57606) ring, make it an excellent candidate for the construction of supramolecular architectures through self-assembly. These functional groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-ordered, one-dimensional, two-dimensional, or three-dimensional networks. nih.govnih.gov
The self-assembly of quinoline derivatives is a subject of considerable interest, with studies demonstrating their ability to form complex supramolecular gels and other organized structures. rsc.orgnih.gov The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions governs the final architecture. While the crystal structure of this compound itself is not widely reported in the context of extensive supramolecular analysis, the behavior of analogous quinoline-containing molecules provides a strong indication of its potential. For instance, the formation of one-dimensional hydrogen-bonded chains is a common motif in related structures, significantly influencing their physical properties and crystal packing. nih.gov
Future research is likely to focus on co-crystallization of this compound with other molecules to create novel multi-component materials with tailored properties. The ability to predict and control the formation of these supramolecular assemblies will be crucial for their application in areas such as crystal engineering and the development of functional materials.
Role in Novel Materials Science (non-biological applications, e.g., optoelectronics, dyes)
Quinoline derivatives are recognized for their significant potential in materials science, particularly in the fields of optoelectronics and fluorescent dyes. researchgate.net The quinoline moiety is a versatile fluorophore that can form highly fluorescent complexes with various metal ions. nih.gov This property is central to the development of chemical sensors and organic light-emitting diodes (OLEDs).
The coordination of this compound with metal ions can lead to the formation of complexes with interesting photoluminescent properties. researchgate.netnih.govnih.gov The emission characteristics of these complexes, such as wavelength and quantum yield, can be tuned by modifying the substituents on the quinoline ring and by the choice of the metal center. This tunability is highly desirable for applications in OLEDs, where different colors are required for display technologies. researchgate.net
Although specific studies on the application of this compound in OLEDs are not abundant, the broader class of 8-hydroxyquinoline (B1678124) metal complexes, such as Alq3 (Tris-(8-hydroxyquinolinato)aluminum), are well-established materials in this field. researchgate.net This suggests a promising avenue for future research into the electroluminescent properties of this compound-based metal complexes.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Key Properties |
| Optoelectronics (OLEDs) | As a ligand for luminescent metal complexes in the emissive layer. | Tunable photoluminescence, good thermal stability. |
| Fluorescent Dyes | As a fluorophore for the development of chemical sensors. | High fluorescence quantum yield upon metal chelation. |
| Nonlinear Optics | As a component in materials with nonlinear optical properties. | Molecular structure with potential for high hyperpolarizability. |
Green Chemistry Innovations in its Production and Utilization
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce waste, energy consumption, and the use of hazardous substances. tandfonline.comresearchgate.net The production of quinoline derivatives is no exception, with significant research dedicated to developing more environmentally benign synthetic routes. tandfonline.comnih.govacs.org
Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of toxic reagents. nih.gov Modern approaches are exploring the use of greener solvents like water and ethanol (B145695), and the development of reusable catalysts. tandfonline.com Microwave-assisted synthesis has emerged as a particularly effective green technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govnih.govunf.edumdpi.com
For the synthesis of this compound, a key green strategy would involve the catalytic reduction of 8-acetylquinoline (B1314989). The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising direction. rsc.org Furthermore, performing these reactions in environmentally friendly solvents or even under solvent-free conditions would significantly enhance the green credentials of the synthesis.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinoline Derivatives
| Synthesis Parameter | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often toxic and volatile organic solvents. | Water, ethanol, ionic liquids, or solvent-free conditions. tandfonline.com |
| Catalysts | Often stoichiometric and non-reusable. | Recyclable catalysts, nanocatalysts, biocatalysts. nih.govresearchgate.net |
| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound. researchgate.netnih.govnih.govunf.edumdpi.com |
| Reaction Time | Often long reaction times (hours to days). | Significantly shorter reaction times (minutes). researchgate.net |
| Yields | Can be variable and sometimes low. | Often higher yields. researchgate.net |
Computational Design and Predictive Modeling for Undiscovered Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govnih.govscirp.orgresearchgate.net For this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and spectroscopic properties.
DFT calculations can be employed to determine various quantum chemical descriptors that shed light on the molecule's reactivity. nih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in predicting the sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to intermolecular interactions, such as hydrogen bonding. nih.gov
In the context of discovering new reactions and improving selectivity, computational models can be used to study reaction mechanisms and transition states. This allows for the rational design of catalysts and reaction conditions to favor the formation of a desired product. For enantioselective synthesis, computational docking studies can be used to predict how a substrate like 8-acetylquinoline might interact with a chiral catalyst, guiding the development of more efficient asymmetric syntheses.
Future prospects in this area include the use of machine learning and artificial intelligence to develop predictive models for the properties and reactivity of new this compound derivatives, accelerating the discovery of novel materials and catalysts.
Challenges and Opportunities in Scalable Synthesis of Enantiopure Forms
The synthesis of enantiomerically pure compounds is a significant challenge in modern organic chemistry, particularly for applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. nih.govresearchgate.netrsc.orgchemrxiv.org this compound is a chiral molecule, and the development of scalable methods to produce its individual enantiomers is a key area of research.
One of the primary challenges is the development of a highly enantioselective and scalable synthesis. Asymmetric reduction of the prochiral ketone, 8-acetylquinoline, is a direct and attractive route to enantiopure this compound. This can be achieved using chiral catalysts, such as those based on transition metals complexed with chiral ligands. The discovery of a catalyst that provides high enantioselectivity, high turnover numbers, and is cost-effective is a major goal. nih.gov
Another approach is the resolution of a racemic mixture of this compound. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.
The opportunities in this field lie in the development of novel catalytic systems for asymmetric synthesis or more efficient resolution techniques. The enantiopure forms of this compound could find applications as chiral building blocks in the synthesis of more complex molecules or as chiral ligands in asymmetric catalysis, further expanding the utility of this versatile compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(Quinolin-8-yl)ethanol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves functionalizing the quinoline ring at the 8-position. A common approach is nucleophilic substitution or coupling reactions. For example, 8-hydroxyquinoline derivatives can undergo alkylation using ethylene oxide or halides in the presence of a base (e.g., NaH) . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and yield. Ethanol or THF are preferred solvents due to their ability to stabilize intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95% purity threshold) .
Q. How can researchers distinguish this compound from structurally similar alcohols using spectroscopic techniques?
- Methodology :
- NMR : The quinoline ring’s aromatic protons (δ 7.5–9.0 ppm in H NMR) and the ethanol group’s hydroxyl proton (δ 1.5–2.5 ppm, broad) are diagnostic. Compare with analogs like 1-(4-Methylphenyl)ethanol (δ 7.2–7.4 ppm for methyl-substituted aromatic protons) .
- MS : Look for molecular ion peaks at m/z 173 (CHNO) and fragmentation patterns (e.g., loss of –CHOH at m/z 144) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodology : Use density functional theory (DFT) to model electron density distribution, focusing on the ethanol group’s nucleophilicity and the quinoline ring’s π-backbonding capability. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to identify reactive sites .
- Case Study : In aluminum complexes of 8-hydroxyquinoline derivatives, DFT revealed enhanced Lewis acidity at the quinoline N-atom when coordinated to ethanol . Apply similar models to study metal-ligand interactions.
Q. How can researchers resolve contradictions between experimental data and literature-reported properties (e.g., solubility, fluorescence)?
- Approach :
- Solubility Discrepancies : Test solubility in ethanol, DMSO, and aqueous buffers at varying pH. For example, if literature reports poor water solubility but experimental data suggest otherwise, check for hydration effects or impurities using Karl Fischer titration .
- Fluorescence Anomalies : Compare quantum yield (QY) measurements against a standard (e.g., anthracene in ethanol) using integrated emission intensity vs. absorbance plots. Discrepancies may arise from solvent polarity or excitation wavelength .
Q. What regulatory considerations apply when handling this compound derivatives in pharmacological studies?
- Guidance : Analogous quinolin-8-yl carboxylates (e.g., PB-22, 5F-PB-22) are DEA Schedule I controlled substances. Researchers must verify compliance with 21 CFR §1308.11 for analogs. Document synthesis pathways and analytical data (NMR, MS) to differentiate target compounds from regulated analogs .
- Ethical Protocols : Use DEA-licensed facilities for storage and disposal. Reference the Lists of Scheduling Actions for Controlled Substances (April 2024) for updated classifications .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound vs. Analogs
| Property | This compound | 1-(4-Methylphenyl)ethanol |
|---|---|---|
| H NMR (OH signal) | δ 2.1 (br, 1H) | δ 1.8 (br, 1H) |
| C NMR (C-OH) | δ 63.5 | δ 61.2 |
| MS (m/z) | 173 [M+H] | 136 [M+H] |
Table 2 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | 45.2 | Optimal for reaction media |
| DMSO | 32.7 | Use for biological assays |
| Water | 0.8 | pH-dependent (improves at pH 3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
